molecular formula C17H20O6S2 B1587401 (S)-(-)-1,2-Propanediol di-p-tosylate CAS No. 60434-71-1

(S)-(-)-1,2-Propanediol di-p-tosylate

Cat. No. B1587401
CAS RN: 60434-71-1
M. Wt: 384.5 g/mol
InChI Key: QSFWYZTZYVIPGD-UHFFFAOYSA-N
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Description

(S)-(-)-1,2-Propanediol di-p-tosylate, also known as Di-p-tosyl-L-tartaric acid, is a chiral molecule that has been widely used in scientific research. It is a versatile reagent that has found applications in various fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Organic Compounds

This compound has been used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclonane, 1,2-ethylenecalix 6arene, 1,3- and 1,4-calix 6crown-3, 1,3- and 1,4-calix 6crown-4, 1,4-calix 6benzocrown-4, 1,2- and 1,3-calix 6crown-5 .

Nonlinear Optical Crystals

The compound has shown potential in the field of communication, imaging, and security detection. It has been used in the creation of second-order nonlinear optical (NLO) crystals, which exhibit good properties for applications such as terahertz wave emission, modulation, and detection .

Terahertz Technology

Terahertz technology has gained substantial recognition across various domains. Nonlinear optical crystals, including those synthesized using this compound, have emerged as a focal point of attention due to their pivotal role in advancing this technology .

Precursor for Functionalized Molecules

Halogenated hydroxyphenyl sulfonate, which can be synthesized from this compound, has been considered as an important building block for the construction of functionalized molecules .

Transition Metal-Catalyzed Processes

Based on the difference in cleavage reactivity between C-X and C-S, the halogenated phenyl sulfonate can result in highly selective reactions in transition metal-catalyzed processes .

Precursor of Aryne Species

Arenes with adjacent halogen and sulfonyloxy groups, which can be synthesized from this compound, act as a precursor of aryne species in alkalic systems .

properties

IUPAC Name

[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFWYZTZYVIPGD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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